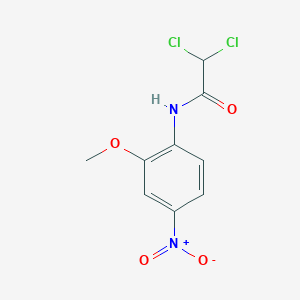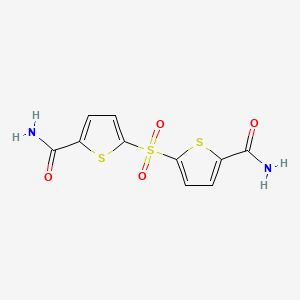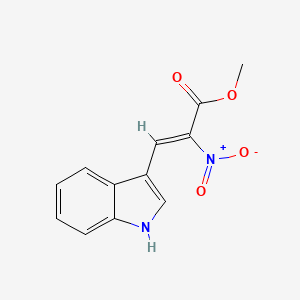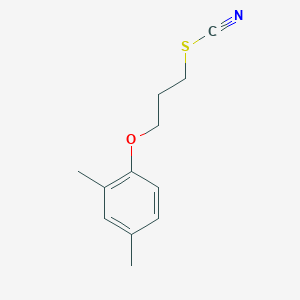![molecular formula C14H17NO3S B5031129 3-[1-(2-methoxyethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5031129.png)
3-[1-(2-methoxyethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-methoxyethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as "MEPTP" and belongs to the class of pyrrole-based compounds. MEPTP has been studied for its potential as an anti-inflammatory agent, as well as for its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of MEPTP is not fully understood. However, studies have suggested that it may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. MEPTP may also act by modulating the activity of ion channels in the central nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
MEPTP has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. MEPTP has also been shown to have analgesic effects, which may be related to its anti-inflammatory properties. In addition, MEPTP has been shown to have anxiolytic effects, which may be related to its effects on ion channels in the central nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of MEPTP is its potential as an anti-inflammatory agent. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of MEPTP is its relatively low potency compared to other anti-inflammatory agents. This may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on MEPTP. One area of interest is the development of more potent analogs of MEPTP that can be used as anti-inflammatory agents. Another area of interest is the study of the effects of MEPTP on ion channels in the central nervous system, which may lead to the development of new drugs for the treatment of anxiety and other neurological disorders. Finally, the potential of MEPTP as a therapeutic agent for other diseases, such as cancer, should be explored.
Synthesis Methods
The synthesis of MEPTP involves several steps, including the reaction of 2-thiophenecarboxaldehyde with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-methoxyethylamine. The final step involves the reaction of the resulting compound with 2-(bromomethyl)propionic acid. The synthesis of MEPTP has been reported in several scientific publications, and the compound has been synthesized using various methods.
Scientific Research Applications
MEPTP has been studied extensively for its potential therapeutic properties. One of the main areas of research has been its anti-inflammatory effects. Studies have shown that MEPTP can reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. MEPTP has also been shown to have analgesic effects, which may be related to its anti-inflammatory properties.
properties
IUPAC Name |
3-[1-(2-methoxyethyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-18-9-8-15-11(5-7-14(16)17)4-6-12(15)13-3-2-10-19-13/h2-4,6,10H,5,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWMGCRMSJGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC=C1C2=CC=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B5031055.png)



![1-acetyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5031098.png)




![(3,4-dimethoxybenzyl){2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B5031143.png)
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5031162.png)
![3-fluoro-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5031168.png)